molecular formula C8H13ClN4O3S B6645110 2-[(5-chloro-2-methoxypyrimidin-4-yl)amino]-N-methylethanesulfonamide

2-[(5-chloro-2-methoxypyrimidin-4-yl)amino]-N-methylethanesulfonamide

Cat. No. B6645110
M. Wt: 280.73 g/mol
InChI Key: BDDOLACLXZLJBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-chloro-2-methoxypyrimidin-4-yl)amino]-N-methylethanesulfonamide is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has shown promising results in various biological studies.

Mechanism of Action

The mechanism of action of 2-[(5-chloro-2-methoxypyrimidin-4-yl)amino]-N-methylethanesulfonamide involves the inhibition of various enzymes and pathways in the body. It inhibits carbonic anhydrase, which is involved in the regulation of acid-base balance and fluid secretion. It also inhibits dihydroorotate dehydrogenase, which is involved in the de novo pyrimidine synthesis pathway. This results in the depletion of intracellular pyrimidine nucleotides, leading to cell death.
Biochemical and Physiological Effects:
2-[(5-chloro-2-methoxypyrimidin-4-yl)amino]-N-methylethanesulfonamide has been shown to have several biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. It has also been shown to have a diuretic effect, reducing fluid accumulation in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(5-chloro-2-methoxypyrimidin-4-yl)amino]-N-methylethanesulfonamide in lab experiments is its potent inhibitory effects on various enzymes and pathways. This makes it a useful tool for studying the biological functions of these enzymes and pathways. However, one of the limitations of using this compound is its potential toxicity and side effects. Careful dosing and monitoring are required to ensure the safety of the experiment.

Future Directions

There are several future directions for the research on 2-[(5-chloro-2-methoxypyrimidin-4-yl)amino]-N-methylethanesulfonamide. One direction is to study its potential as a therapeutic agent for various diseases, including cancer, viral infections, and inflammatory disorders. Another direction is to investigate its mechanism of action in more detail, including its effects on other enzymes and pathways. Additionally, the development of new analogs and derivatives of this compound may lead to the discovery of more potent and selective inhibitors.

Synthesis Methods

The synthesis of 2-[(5-chloro-2-methoxypyrimidin-4-yl)amino]-N-methylethanesulfonamide involves the reaction of 5-chloro-2-methoxypyrimidine-4-amine with N-methylethanesulfonamide in the presence of a suitable solvent and catalyst. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Scientific Research Applications

2-[(5-chloro-2-methoxypyrimidin-4-yl)amino]-N-methylethanesulfonamide has been extensively used in scientific research for its various biological activities. It has been shown to have potent inhibitory effects on several enzymes, including carbonic anhydrase and dihydroorotate dehydrogenase. It has also been reported to have antitumor, antiviral, and anti-inflammatory properties.

properties

IUPAC Name

2-[(5-chloro-2-methoxypyrimidin-4-yl)amino]-N-methylethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN4O3S/c1-10-17(14,15)4-3-11-7-6(9)5-12-8(13-7)16-2/h5,10H,3-4H2,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDOLACLXZLJBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CCNC1=NC(=NC=C1Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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